4-Benzoyl-D,L-phenylalanine hydrochloride

Description

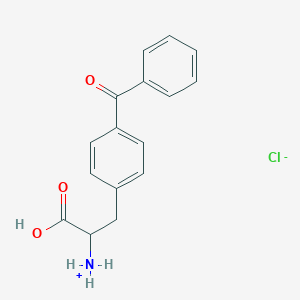

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJIYFOSPMCXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 4 Benzoyl D,l Phenylalanine Hydrochloride

Synthesis of 4-Benzoyl-D,L-phenylalanine

The synthesis of 4-benzoyl-D,L-phenylalanine can be achieved through various chemical strategies, each with its own advantages. These methods range from classical organic reactions to sophisticated biochemical techniques that allow for its direct incorporation into polypeptide chains.

Friedel-Crafts Reaction Approaches

A direct and efficient method for the synthesis of 4-benzoyl-D,L-phenylalanine involves the Friedel-Crafts acylation of phenylalanine. scispace.comresearchgate.net This electrophilic aromatic substitution reaction introduces the benzoyl group onto the phenyl ring of phenylalanine. nih.gov A notable approach utilizes trifluoromethanesulfonic acid (TfOH) as both the solvent and the catalyst for the reaction between a protected phenylalanine derivative and benzoyl chloride. scispace.com This method is advantageous as it can proceed under relatively mild conditions and, importantly, can be performed in a stereocontrolled manner, preserving the optical purity of the starting chiral phenylalanine. scispace.com

For instance, N-trifluoroacetyl-L-phenylalanine methyl ester can be treated with benzoyl chloride in trifluoromethanesulfonic acid at room temperature to yield the corresponding 4-benzoyl derivative in high yield. scispace.com The reaction is generally applicable to both D- and L-enantiomers of phenylalanine derivatives. scispace.com

Table 1: Friedel-Crafts Benzoylation of Phenylalanine Derivatives

| Starting Material | Acylating Agent | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| N-TFA-L-Phe-OMe | Benzoyl chloride | TfOH | N-TFA-4-benzoyl-L-Phe-OMe | High |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

4-Benzoylphenylalanine is readily amenable to standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into a peptide sequence. nih.govbeilstein-journals.orgluxembourg-bio.combohrium.comnih.govbachem.comthermofisher.com In this methodology, the amino acid is typically used in its N-terminally protected form, most commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. The protected 4-benzoylphenylalanine is then coupled to the growing peptide chain, which is anchored to a solid support. beilstein-journals.org The SPPS cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. bachem.com

This technique offers precise control over the placement of the photoreactive amino acid within the peptide, which is crucial for mapping specific interaction sites. nih.govbohrium.com A variety of bioactive peptides have been synthesized with incorporated 4-benzoylphenylalanine to study their interactions with their respective receptors. nih.gov

Genetic Encoding for Site-Specific Incorporation into Proteins

A powerful and versatile method for incorporating 4-benzoylphenylalanine into proteins is through the use of an expanded genetic code. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org This technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-benzoylphenylalanine and does not cross-react with any of the canonical amino acids and their corresponding synthetase/tRNA pairs. nih.gov

The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation. nih.gov When this modified gene is expressed in a host organism (such as E. coli or mammalian cells) that also expresses the orthogonal synthetase and tRNA, 4-benzoylphenylalanine is incorporated into the polypeptide chain in response to the amber codon. researchgate.netnih.gov This method allows for the production of proteins with a single, precisely placed photoreactive amino acid, providing a powerful tool for in vivo crosslinking studies to investigate protein-protein and protein-DNA interactions. nih.gov

Derivatization Strategies for Enhanced Utility

To further enhance the utility of 4-benzoylphenylalanine as a photoaffinity probe, various derivatization strategies have been developed. These modifications aim to improve properties such as photocrosslinking efficiency and to introduce additional functionalities for downstream analysis.

Synthesis of Halogenated Analogs for Improved Photocrosslinking Efficiency

Several monosubstituted halogenated analogs of p-benzoylphenylalanine have been synthesized and their efficacy evaluated. nih.gov For instance, analogs with chloro and trifluoromethyl substituents have been shown to significantly increase crosslinking yields in both in vitro and in vivo systems. nih.gov The synthesis of these analogs often involves a Friedel-Crafts reaction between a halogenated benzoyl chloride and a suitable aromatic precursor, followed by further synthetic steps to introduce the amino acid functionality. rsc.org

Table 2: Halogenated 4-Benzoylphenylalanine Analogs and their Relative Photocrosslinking Efficiency

| Analog | Substituent Position | Fold Increase in Crosslinking Yield (vs. pBpa) |

|---|---|---|

| 3-Cl-pBpa | meta | 30 |

| 3-CF3-pBpa | meta | 49 |

Preparation of Clickable Photoreactive Derivatives

To facilitate the detection and analysis of crosslinked products, "clickable" functionalities can be introduced into the 4-benzoylphenylalanine scaffold. nih.govrsc.org Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition, provides a highly efficient and bioorthogonal method for attaching reporter tags, such as fluorophores or biotin (B1667282), to the crosslinked complex. nih.gov

A clickable photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), has been designed and synthesized. nih.govrsc.org This derivative contains both the photoreactive benzophenone (B1666685) group and a terminal alkyne handle for click reactions. The synthesis of the Fmoc-protected version of Abpa allows for its direct use in solid-phase peptide synthesis. nih.gov This bifunctional amino acid enables the introduction of both the photoreactive group and the reporter handle in a single amino acid substitution, streamlining the process of creating photoaffinity probes. nih.govrsc.org

Synthesis of Tritiated Analogs for Radiometric Studies

One of the most effective strategies for introducing tritium (B154650) is through catalytic hydrogenation of a suitable precursor with tritium gas (T₂). For 4-benzoyl-D,L-phenylalanine, a precursor containing a double bond or a halogen substituent on the phenyl ring could be synthesized. For instance, a dehydro- (B1235302) a precursor or an iodinated version of the molecule could be subjected to catalytic tritiation. The catalyst, often palladium on carbon (Pd/C), facilitates the addition of tritium across the double bond or the replacement of the halogen atom with a tritium atom.

Another viable approach is metal-catalyzed hydrogen isotope exchange. mdpi.com This method involves the exchange of hydrogen atoms with tritium on the substrate molecule in the presence of a metal catalyst, such as an iridium or rhodium complex, using either tritium gas or tritiated water. mdpi.com This can be a powerful method for labeling without altering the chemical structure.

Reductive methods using tritiated reagents are also common. Reagents like sodium borotritide (NaBT₄) or lithium aluminum tritide (B1234025) (LiAlT₄) can be used to introduce tritium by reducing a suitable functional group on a precursor molecule. openmedscience.com For example, if a ketone or aldehyde functionality were present on a precursor, it could be reduced to a hydroxyl group with the concurrent introduction of a tritium atom.

The resulting tritiated 4-benzoyl-D,L-phenylalanine would then be purified, typically by high-performance liquid chromatography (HPLC), to ensure its radiochemical purity. The specific activity of the final product, a measure of the amount of radioactivity per unit of mass, would be determined using liquid scintillation counting. mdpi.com This high specific activity is crucial for detecting the compound at very low concentrations in biological assays. mdpi.com

N-Acylated and N-Benzoyl Amino Ester Derivatives

Modification of the amino group of 4-benzoyl-D,L-phenylalanine through N-acylation and the conversion of the carboxylic acid to an ester are common strategies to alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which can influence its biological activity.

The synthesis of N-acylated derivatives, including N-benzoyl derivatives, of amino acids is a well-established chemical transformation. ijirset.com A common method is the Schotten-Baumann reaction, where the amino acid is treated with an acyl chloride (e.g., benzoyl chloride) in the presence of a base, such as sodium bicarbonate or sodium hydroxide. ijirset.com This reaction can be performed in a biphasic system of water and an organic solvent. To improve efficiency and yield, green chemistry approaches using catalysts like polyethylene (B3416737) glycol (PEG-400) have been developed. ijirset.com

For the synthesis of N-benzoyl amino ester derivatives, the amino acid is first esterified, typically by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like thionyl chloride or by using a coupling agent. The resulting amino ester can then be N-acylated as described above. A variety of coupling reagents can be employed for the N-acylation step, including carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

A general synthetic scheme for producing N-benzoyl amino esters of 4-benzoyl-D,L-phenylalanine would involve the reaction of the corresponding amino ester with a benzoic acid derivative. scielo.org.mxscielo.org.mx The reaction is typically carried out in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. scielo.org.mxscielo.org.mx The use of a coupling agent facilitates the formation of the amide bond.

The table below outlines the reactants and general conditions for the synthesis of N-acylated and N-benzoyl amino ester derivatives based on established methodologies for other amino acids.

| Derivative Type | Reactants | Reagents/Catalysts | General Conditions |

| N-Acylated | 4-Benzoyl-D,L-phenylalanine, Acyl Chloride | Base (e.g., NaHCO₃, NaOH), PEG-400 (optional) | Aqueous or biphasic system, room temperature |

| N-Benzoyl Amino Ester | 4-Benzoyl-D,L-phenylalanine methyl ester, Benzoic Acid | EDC, DMAP, Triethylamine | Dichloromethane, room temperature, overnight |

These modifications result in a library of derivatives with potentially altered biological profiles. The characterization of these new compounds would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures. scielo.org.mxscielo.org.mx

Photochemical Properties and Reaction Mechanisms in Research Applications

Photocrosslinking Mechanism upon UV Irradiation

The process of photocrosslinking with 4-Benzoyl-D,L-phenylalanine is initiated by the absorption of photons, leading to the formation of a highly reactive intermediate species that can covalently bind to other molecules.

Upon irradiation with UV light, typically in the range of 350–365 nm, the benzophenone (B1666685) moiety of the molecule undergoes an n to π* transition. nih.gov In this process, a non-bonding electron from the oxygen of the carbonyl group is promoted to an anti-bonding π* orbital. This electronic excitation leads to the formation of a diradical species in an excited singlet state (S₁). Subsequently, this singlet state undergoes efficient intersystem crossing to a more stable triplet state (T₁). nih.gov The triplet state is characterized by two unpaired electrons with parallel spins, rendering it a highly reactive diradical. This triplet diradical is the key reactive intermediate responsible for the subsequent crosslinking reaction.

The excited triplet state of the benzophenone diradical is a potent hydrogen abstractor. It can abstract a hydrogen atom from a C-H bond of a nearby molecule, such as an amino acid residue in a protein. This hydrogen abstraction results in the formation of a benzophenone ketyl radical and a carbon-centered radical on the target molecule. These two radical species then readily combine to form a stable carbon-carbon covalent bond, resulting in a crosslinked adduct. A key advantage of this mechanism is that if the excited benzophenone does not find a suitable hydrogen donor, it can relax back to its ground state and can be re-excited by another photon, a process that can be repeated until a crosslinking event occurs. nih.gov

Wavelength Dependence of Photoreactivity

The efficiency of the photocrosslinking reaction of 4-Benzoyl-D,L-phenylalanine is dependent on the wavelength of the UV irradiation. The n to π* transition of the benzophenone carbonyl group is most efficiently induced by UV light in the range of 350–365 nm. nih.gov This longer wavelength UV light is advantageous for biological applications as it is less damaging to proteins and other biomolecules compared to shorter wavelength UV radiation. nih.gov

While the 350-365 nm range is optimal for activating the benzophenone moiety, the use of different wavelengths can lead to different photochemical outcomes. For instance, irradiation at shorter wavelengths, such as 254 nm, can provide higher energy photons that may, in some contexts, lead to less specific reactions or even polymer chain scission rather than crosslinking. mdpi.com Therefore, the selection of the appropriate wavelength is crucial for achieving high crosslinking yields and minimizing undesirable side reactions. The choice of wavelength is a critical parameter that needs to be optimized for each specific experimental system to maximize the desired photocrosslinking efficiency.

Factors Influencing Photocrosslinking Yields

The efficiency of the photocrosslinking reaction, often referred to as the crosslinking yield, is influenced by several factors. Understanding and controlling these factors are essential for the successful application of 4-Benzoyl-D,L-phenylalanine in research.

One significant factor is the polarity of the local environment . Studies on benzophenone-containing copolymers have shown that an increase in the polarity of the polymer matrix leads to a decrease in the reactivity of the benzophenone moiety and thus a lower crosslinking rate. nih.govacs.org This is attributed to the influence of solvent polarity on the energy levels of the excited state.

Thermal properties of the system also play a crucial role. For instance, in a polymer matrix, if the irradiation temperature is below the glass transition temperature (Tg), the restricted movement of the polymer segments can limit the ability of the excited benzophenone to encounter and react with surrounding C-H bonds, resulting in a slower hydrogen abstraction and lower crosslinking yields. nih.govacs.org

Furthermore, the substituents on the benzophenone ring can significantly impact the photocrosslinking yield. Electron-withdrawing groups attached to the benzophenone ring can increase the reactivity of the n-π* triplet radical, thereby facilitating the crosslinking process. Conversely, electron-donating groups tend to have the opposite effect, inhibiting hydrogen abstraction. nih.gov Research on halogenated p-benzoyl-L-phenylalanine (pBpa) analogs has demonstrated that the incorporation of electron-withdrawing groups leads to a notable increase in crosslinking yields. nih.gov

| Substituent on pBpa Analog | Position of Substituent | Relative Fold Change in Crosslinking Yield (compared to pBpa) |

|---|---|---|

| 3-CF₃ | meta | 49-fold increase |

| 3-Cl | meta | 30-fold increase |

| 4-CF₃ | para | 23-fold increase |

The pH of the medium can also be a factor, particularly in the context of reactions in aqueous solutions. While direct studies on the effect of pH on the photocrosslinking yield of 4-Benzoyl-D,L-phenylalanine hydrochloride are limited, research on other benzophenone derivatives has shown that pH can influence their transformation rates in the presence of other reactive species like chlorine. nih.gov

Applications in Protein and Peptide Research

Protein-Protein Interaction (PPI) Mapping

The study of protein-protein interactions is fundamental to understanding cellular function, and pBpa has emerged as a critical tool for this purpose. researchgate.net By genetically encoding pBpa into a protein of interest, researchers can permanently "trap" its binding partners upon exposure to UV light, allowing for the identification and characterization of these interactions within their native cellular environment. nih.govlabome.com

Covalent Capture of Protein-Protein Interactions In Vitro and In Vivo

The primary application of 4-benzoyl-phenylalanine is the covalent capture of protein-protein interactions (PPIs). nih.gov The benzophenone (B1666685) group in pBpa is chemically stable under ambient light but becomes highly reactive upon excitation with UV light (typically 350–365 nm). pnas.orgnih.gov This light activation promotes the carbonyl group to a diradical triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable, covalent carbon-carbon bond between the two interacting proteins. nih.govsmolecule.com

This technique is highly effective for both in vitro studies with purified components and, crucially, for in vivo applications in living cells such as E. coli and yeast. pnas.orgnih.govnih.gov The ability to trigger the crosslinking reaction with temporal control using light allows for the capture of PPIs in their natural cellular context. nih.gov For example, researchers have successfully used this method to incorporate pBpa into specific sites within proteins to identify endogenous binding partners. nih.govresearchgate.net One key advantage of pBpa over other photocrosslinkers like aryl azides is its minimal reactivity with water, which makes it particularly suitable for in vivo studies. nih.gov

Recent research has also focused on improving the efficiency of this process. Standard pBpa can suffer from low crosslinking yields. nih.govnih.gov To address this, electron-deficient halogenated analogs of pBpa have been developed. Studies have shown that these derivatives can significantly increase the yield of covalent capture, expanding the range of PPIs that can be effectively studied. nih.govnih.gov

| Compound | Relative Crosslinking Yield Increase (vs. pBpa) | Key Finding |

|---|---|---|

| p-benzoyl-L-phenylalanine (pBpa) | 1.0x (Baseline) | Standard photo-crosslinker for capturing PPIs. nih.gov |

| 4-F Bpa | ~10x | Fluorination at the para position significantly enhances crosslinking efficiency. nih.gov |

| 4-Cl Bpa | ~15x | Increased yield compared to 4-F analog. nih.gov |

| 4-Br Bpa | ~20x | Further improvement in capture efficiency. nih.gov |

| 4-CF3 Bpa | ~23x | Demonstrated the highest increase in crosslinking yield among the tested analogs. nih.gov |

Interrogation of Transient and Moderate Affinity Interactions

A significant challenge in molecular biology is the study of transient or weak PPIs, which have dissociation constants in the micromolar to millimolar range. researchgate.net These interactions are often difficult to detect using traditional biochemical methods like co-immunoprecipitation because they may not survive the purification process. nih.gov

Photo-crosslinking with pBpa provides a powerful solution to this problem. By covalently locking the interacting proteins together in situ, it allows for the capture and subsequent analysis of these fleeting interactions. nih.gov This "covalent chemical capture" approach has been instrumental in characterizing PPIs involved in dynamic cellular processes, such as signal transduction and transcriptional regulation, that are governed by weak and transient binding events. nih.govresearchgate.net The ability to trap these interactions in their native state provides a more accurate snapshot of the cellular interactome.

Characterization of Protein Conformation (Folding)

Beyond identifying binding partners, pBpa-mediated crosslinking is a valuable tool for probing protein structure and conformational changes. ontosight.ai By incorporating pBpa at various sites within a protein or protein complex, researchers can generate distance constraints. nih.gov A successful crosslink indicates that the Cα of the pBpa residue is within approximately 10 Å of the crosslinked residue on the partner protein. nih.gov

This information provides insights into the three-dimensional arrangement of proteins and their domains. acs.org It can be used to map the interfaces between interacting proteins, define the topology of multi-protein complexes, and detect conformational shifts that occur upon ligand binding or in response to cellular signals. ontosight.ainih.gov This approach is particularly useful for studying large complexes that are not easily amenable to high-resolution structural methods like X-ray crystallography or NMR.

Peptide and Protein Engineering

4-Benzoyl-phenylalanine is not only a probe for studying existing biological systems but also a versatile component for creating new ones. Its unique chemical properties are leveraged in the synthesis of engineered peptides and proteins with novel functionalities. chemimpex.com

As a Building Block in Peptide Synthesis

4-Benzoyl-L-phenylalanine is readily used as a building block in the chemical synthesis of peptides, typically via solid-phase peptide synthesis. ontosight.aipnas.orgresearchgate.net Its protected forms, such as Fmoc-pBpa-OH, are commercially available and can be incorporated into a growing peptide chain using standard protocols. nih.gov This allows for the precise, site-specific placement of the photoreactive group within a custom-designed peptide sequence. pnas.org

The ability to synthesize peptides containing pBpa has been foundational for creating probes to map peptide-protein interactions. pnas.org These synthetic peptides have been used extensively to identify and characterize the binding sites of receptors, enzymes, and other protein targets. pnas.orgchemimpex.com

Design of Photoactivatable Peptide Probes

Photoaffinity labeling is a powerful technique for identifying the cellular targets of bioactive molecules and for investigating ligand-receptor interactions. nih.gov 4-Benzoyl-phenylalanine is a key component in the design of photoactivatable peptide probes for this purpose. chemimpex.com A typical photoaffinity probe consists of a bioactive pharmacophore (the peptide), a photoreactive group (the benzophenone of pBpa), and often a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation. nih.gov

By incorporating pBpa into a bioactive peptide, researchers can create a probe that, upon binding to its target protein and subsequent UV irradiation, forms a covalent link. rsc.org The reporter tag then facilitates the isolation and identification of the target protein. To streamline this process, multifunctional amino acids have been designed. For instance, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) is a derivative that contains both the photoreactive benzophenone group and a "clickable" terminal alkyne. nih.govrsc.org This design allows for the introduction of both the crosslinking and reporter functionalities with a single amino acid substitution, minimizing potential disruption to the peptide's biological activity. nih.gov

| Compound Name | Key Functional Groups | Primary Advantage | Reference |

|---|---|---|---|

| p-benzoyl-L-phenylalanine (pBpa) | Benzophenone | The foundational photoreactive amino acid for crosslinking. pnas.org | pnas.org |

| p-(4-hydroxybenzoyl)phenylalanine | Benzophenone, Phenol (B47542) | Allows for radioiodination, placing the radioactive label and photoreactive group in the same residue for precise identification. nih.gov | nih.gov |

| p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) | Benzophenone, Terminal Alkyne | Bifunctional; incorporates both a photoreactive group and a clickable handle for reporter tag attachment in a single residue. nih.govrsc.org | nih.govrsc.org |

Unnatural Amino Acid Incorporation for Enzyme Engineering

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a revolutionary strategy in enzyme engineering, allowing for the introduction of novel chemical functionalities beyond the 20 canonical amino acids. nih.govresearchgate.net Phenylalanine derivatives, including p-benzoylphenylalanine (pBzF), are frequently used for this purpose due to their structural similarity to natural amino acids and high incorporation efficiency. nih.gov This technique enables the rational design of enzymes with enhanced stability, altered substrate specificity, and improved catalytic activity. nih.gov

By replacing specific amino acids within an enzyme's structure with pBzF, researchers can introduce a photo-cross-linking probe or modulate the enzyme's properties. nih.govresearchgate.net This has been successfully demonstrated in several enzyme systems, leading to significant enhancements in their function.

One notable example involves the enzyme (R)-amine Transaminase (TAm), a biocatalyst used in the synthesis of chiral amino compounds. Researchers replaced a phenylalanine residue at position 88 (Phe88) within the active site with p-benzoylphenylalanine. nih.gov This modification resulted in a significant improvement in the enzyme's activity towards the substrates 1-phenylpropan-1-amine (B1219004) and benzaldehyde. nih.gov Another compelling case is the engineering of E. coli nitroreductase (NTR), an enzyme that activates prodrugs. When the Phe124 residue was substituted with pBzF, the resulting mutant enzyme exhibited a more than 30-fold improvement in activity compared to the wild-type enzyme and a 2.3-fold improvement over the best possible mutant created using only natural amino acids. researchgate.net

The following table summarizes key research findings in enzyme engineering using 4-benzoylphenylalanine.

| Enzyme | Original Residue | Substituted UAA | Observed Outcome |

| (R)-amine Transaminase | Phe88 | p-Benzoylphenylalanine (pBzF) | Pronounced improvement in activity towards 1-phenylpropan-1-amine and benzaldehyde. nih.gov |

| E. coli Nitroreductase (NTR) | Phe124 | p-Benzoylphenylalanine (pBzF) | >30-fold improvement in prodrug activation activity compared to the native enzyme. researchgate.net |

Elucidation of Enzyme Mechanisms

Understanding the intricate mechanisms by which enzymes catalyze biochemical reactions is a central goal of biochemistry. nih.gov Unnatural amino acids like 4-benzoylphenylalanine serve as powerful probes for this purpose. chemimpex.comchemimpex.com As a photoreactive amino acid, it can be incorporated into a specific site within a protein using solid-phase peptide synthesis or genetic code expansion. fishersci.comresearchgate.net

The key to its utility is the benzophenone moiety. When irradiated with UV light (typically around 350-360 nm), the benzophenone group becomes activated and can form a stable, covalent bond with nearby carbon-hydrogen bonds of interacting molecules, such as substrates, inhibitors, or other protein domains. labome.com This photo-cross-linking capability allows researchers to "trap" and identify transient or weak interactions that are fundamental to the enzyme's mechanism, including substrate binding and conformational changes during catalysis. caymanchem.com

Modulating Enzyme Active Sites with Unnatural Amino Acids

The active site of an enzyme is a precisely arranged three-dimensional pocket where substrate binding and catalysis occur. Introducing an unnatural amino acid like p-benzoylphenylalanine directly into this critical region can profoundly alter the enzyme's function and provide insights into its mechanism. nih.govmdpi.com The introduction of the bulky and chemically unique benzophenone group can create new steric or electronic interactions that modulate the enzyme's properties. nih.gov

In the case of (R)-amine Transaminase, the substitution of Phe88 with pBzF directly within the active site was the key to its enhanced activity. nih.gov This modification likely altered the architecture of the active site to better accommodate the substrates, thereby improving the catalytic efficiency. The covalent adduct that could potentially form between the keto group of pBzF and other residues, such as a nearby cysteine, might also contribute to stabilizing the enzyme's structure. nih.gov This approach not only enhances enzyme function but also helps to map the functional landscape of the active site, revealing which positions are tolerant to modification and how specific changes impact catalysis.

Studying Enzyme Catalytic Activity

The incorporation of 4-benzoylphenylalanine is a direct method for studying and improving the catalytic activity of enzymes. By creating a library of enzyme variants where different residues are replaced by pBzF, researchers can systematically probe the role of individual amino acids in the catalytic process.

The study on E. coli nitroreductase (NTR) provides a clear example of this application. researchgate.net By substituting the active site residue Phe124 with pBzF, researchers created an enzyme with dramatically increased catalytic efficiency for its target substrate. researchgate.net This significant enhancement demonstrates that the introduction of the unique chemical properties of pBzF can optimize the active site for a specific reaction beyond what is achievable with the standard 20 amino acids. Such studies are invaluable for understanding the structure-function relationships that govern enzyme catalysis and for developing highly efficient biocatalysts for industrial and therapeutic applications. nih.gov

Computational and Structural Biology Insights

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-benzoyl-phenylalanine, it serves as a powerful tool to investigate its potential as an inhibitor for various biological targets.

One such study focused on the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria like Leptospira interrogans. nih.gov Lipid A is an essential component of the outer membrane, and its inhibition can lead to cell lysis and death. nih.gov Using a virtual screening workflow, para-(benzoyl)-phenylalanine was identified as a potential inhibitor of LpxC. The docking study predicted a strong binding affinity, with the compound showing the lowest XP GScore of -10.35 kcal/mol compared to other structural analogs. nih.gov This score indicates a favorable binding interaction within the active site of the LpxC enzyme. Further molecular dynamics simulations confirmed that the complex formed between LpxC and para-(benzoyl)-phenylalanine, along with the key intermolecular interactions, remained stable throughout the simulation period. nih.gov These computational findings highlight the potential of the 4-benzoyl-phenylalanine scaffold for developing novel antibacterial agents targeting the LpxC enzyme. nih.gov

| Target Protein | Ligand | Docking Score (XP GScore) | Significance |

| LpxC from Leptospira interrogans | para-(benzoyl)-phenylalanine | -10.35 kcal/mol | Predicted best binding affinity among tested analogs, suggesting potent inhibition. nih.gov |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties and has been used for studying amino acids like L-phenylalanine. researchgate.net DFT calculations, often using basis sets like B3LYP/6-31G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Key molecular properties that can be analyzed through DFT include:

HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors : Properties such as molecular hardness (η), ionization energy (IE), and electron affinity (EA) can be calculated from the HOMO and LUMO energies. These descriptors provide insights into the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. nih.gov

While specific DFT studies on 4-Benzoyl-D,L-phenylalanine hydrochloride are not detailed in the provided sources, the application of these computational methods to related phenylalanine derivatives provides a framework for understanding its chemical reactivity and electronic characteristics. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of 4-Benzoyl-D,L-phenylalanine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-benzoyl-phenylalanine, SAR studies focus on how modifications to the core structure, such as changes in stereochemistry or the addition of various substituents, affect its properties and interactions with biological targets. nih.govmdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. longdom.org This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions with ligands. longdom.org Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can have vastly different biological effects.

In the context of amino acid derivatives, the chirality of the alpha-carbon is of particular importance. The L- and D-enantiomers of an amino acid can exhibit different binding affinities, efficacies, and metabolic stabilities. mdpi.com For instance, the uptake of amino acid-based compounds into cells can be mediated by stereoselective transport systems. mdpi.com While the provided search results emphasize the general importance of stereochemistry in drug design and natural product activity, specific comparative studies detailing the differential biological activities of 4-benzoyl-D-phenylalanine versus 4-benzoyl-L-phenylalanine were not explicitly found. However, the synthesis of specific enantiomers, such as in the amidation of N-acetyl-L-phenylalanine, highlights the chemical focus on maintaining stereochemical purity due to its expected impact on biological function. mdpi.com

4-Benzoyl-phenylalanine (Bpa) is a photoreactive amino acid widely used in photoaffinity labeling to study peptide-protein and protein-protein interactions. nih.govnih.gov Upon irradiation with UV light (around 350-365 nm), the benzophenone (B1666685) moiety forms a reactive triplet diradical that can covalently cross-link with adjacent C-H bonds. nih.govresearchgate.net The efficiency of this photocrosslinking and the nature of intermolecular interactions can be modulated by adding substituents to the benzophenone ring.

Halogenated Derivatives : The incorporation of electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF₃), onto the benzophenone ring has been shown to increase the efficiency of covalent capture. nih.govresearchgate.net These electron-deficient analogs enhance the photoreactivity of the benzophenone group, leading to higher crosslinking yields. For example, halogenated pBpa analogs have been successfully incorporated into proteins in living yeast cells to capture endogenous protein-protein interactions with greater efficiency than unsubstituted pBpa. nih.gov

Hydroxylated Derivatives : The synthesis of p-(4-hydroxybenzoyl)phenylalanine (HBPA) introduces a hydroxyl group to the benzophenone ring. nih.gov This modification serves a dual purpose. Firstly, it retains the photoreactive properties of the parent compound. Secondly, the phenol (B47542) group provides a site for radioiodination (e.g., with ¹²⁵I). nih.govbohrium.com This allows for the creation of a probe where the photoreactive group and the radiolabel are on the same amino acid residue, which is highly advantageous for precisely identifying the site of interaction within a target protein. nih.gov

Clickable Derivatives : To facilitate the detection and analysis of cross-linked products, a "clickable" and photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), was designed. This derivative contains both the photoreactive benzophenone group and a terminal alkyne. The alkyne handle allows for the easy attachment of reporter tags (like fluorescent dyes or biotin) via a "click" reaction, simplifying the creation of photoaffinity probes. nih.gov

| Derivative Name | Substituent | Impact on Properties | Application |

| Halogenated pBpa | F, Cl, Br, CF₃ | Increased photoreactivity and crosslinking yields. nih.govresearchgate.net | Enhanced covalent capture of protein-protein interactions in vitro and in vivo. nih.gov |

| p-(4-hydroxybenzoyl)phenylalanine (HBPA) | -OH | Allows for radioiodination on the photoreactive residue. nih.gov | Precise identification of photoinsertion sites in peptide-receptor interactions. nih.govbohrium.com |

| p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) | Terminal Alkyne | Provides a "clickable" handle for attaching reporter tags. nih.gov | Simplified and rapid creation of peptide photoaffinity probes. nih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized compounds like 4-benzoyl-phenylalanine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR is used to identify the chemical environment of hydrogen atoms within the molecule. For L-phenylalanine, characteristic signals appear in the aromatic region (around 7.3-7.4 ppm) for the phenyl protons and at different shifts for the alpha- and beta-protons of the amino acid backbone. chemicalbook.com For 4-benzoyl-L-phenylalanine, additional signals corresponding to the benzoyl group's protons would be expected. Product specifications from suppliers confirm that the proton NMR spectrum conforms to the expected structure. thermofisher.com

¹³C NMR : Carbon NMR provides information about the carbon skeleton. Studies on N-benzoyl-DL-phenylalanine using high-resolution solid-state ¹³C NMR have been used to analyze the principal elements of the chemical shift tensors, which can deduce intermolecular arrangements like hydrogen bonding patterns. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For phenylalanine, characteristic peaks are observed for the carboxyl group (C=O stretching), amino group (N-H stretching and bending), and the aromatic ring. researchgate.netresearchgate.net

In N-acetyl-L-phenylalanine, sharp bands for the amide and carboxyl groups are observed around 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net

For 4-benzoyl-phenylalanine, an additional strong absorption peak corresponding to the ketone carbonyl (C=O) stretching vibration of the benzophenone moiety would be a key identifying feature.

| Spectroscopic Technique | Molecule/Fragment | Key Observations/Characteristic Signals |

| ¹H NMR | L-Phenylalanine Phenyl Group | Aromatic protons typically appear around 7.3-7.4 ppm. chemicalbook.com |

| ¹³C Solid-State NMR | N-benzoyl-DL-phenylalanine | Analysis of chemical shift tensors can reveal information about hydrogen bonding and intermolecular distances. nih.gov |

| IR Spectroscopy | Phenylalanine/Derivatives | Characteristic absorption bands for N-H (amino), C=O (carboxyl), and aromatic C-H/C=C bonds. researchgate.netchemicalbook.com |

| IR Spectroscopy | 4-Benzoyl-phenylalanine | Expected strong absorption from the benzophenone ketone C=O stretch in addition to the amino acid functional groups. |

Metabolic Studies and Biotechnological Applications

Bacterial Metabolism of 4-Benzoyl-L-phenylalanine

The metabolic fate of unnatural amino acids like 4-Benzoyl-L-phenylalanine in bacteria is a subject of scientific inquiry, providing insights into microbial enzymatic versatility and degradative pathways.

Research has demonstrated that certain bacteria can utilize 4-Benzoyl-L-phenylalanine as a substrate. A notable example is Klebsiella sp. CK6, a rhizobacterium that has been shown to metabolize this compound. When cultured with 4-Benzoyl-L-phenylalanine, Klebsiella sp. CK6 produces two primary end products: 2-(4-benzoylphenyl)acetic acid and (4-(2-hydroxyethyl)phenyl)(phenyl)methanone, a phenylethanol derivative. nih.gov

While the specific enzymatic pathway for 4-Benzoyl-L-phenylalanine in Klebsiella sp. CK6 has not been fully elucidated, it is likely to follow a similar route to the established metabolic pathways for L-phenylalanine in other bacteria. In general, the anaerobic degradation of L-phenylalanine is initiated by a transaminase, which converts it to phenylpyruvate. nih.gov This is followed by decarboxylation to phenylacetaldehyde, which is then oxidized to phenylacetic acid. nih.gov The formation of phenylethanol from 4-Benzoyl-L-phenylalanine suggests the presence of an additional reduction step from the aldehyde intermediate. nih.gov The bicyclic structure of 4-Benzoyl-L-phenylalanine appears to promote the reduction of the aldehyde intermediate to a hydroxyl group, a step also observed in L-tryptophan metabolism. nih.gov

The table below summarizes the key metabolites identified from the bacterial metabolism of 4-Benzoyl-L-phenylalanine.

| Starting Compound | Bacterium | Key Metabolic End Products |

| 4-Benzoyl-L-phenylalanine | Klebsiella sp. CK6 | 2-(4-benzoylphenyl)acetic acid |

| 4-Benzoyl-L-phenylalanine | Klebsiella sp. CK6 | (4-(2-hydroxyethyl)phenyl)(phenyl)methanone |

Studies involving Klebsiella sp. CK6 have revealed that the chemical nature of the substituent on the L-phenylalanine ring plays a crucial role in substrate recognition and the subsequent metabolic pathway. The benzophenone (B1666685) group of 4-Benzoyl-L-phenylalanine directs its metabolism towards the production of phenylacetic acid and phenylethanol derivatives. nih.gov

This contrasts with the metabolism of other L-phenylalanine derivatives by the same bacterium. For instance, when Klebsiella sp. CK6 is cultured with 4-nitro-L-phenylalanine, which possesses an electron-withdrawing nitro group, the metabolic pathway shifts to produce phenyllactic acid derivatives as the sole product. nih.gov This indicates that the electronic properties and steric bulk of the substituent at the 4-position of the phenyl ring are key factors recognized by the bacterial enzymes, which in turn dictates the metabolic fate of the compound. nih.govnih.gov These findings underscore the specificity of rhizobacterial metabolic pathways and how they differentiate between structurally related substrates. nih.gov

Potential in Biotechnology, Including Biocatalysis

The unique photochemical properties of 4-Benzoyl-L-phenylalanine have made it a valuable tool in biotechnology, particularly in the study of molecular interactions. nih.gov

The primary biotechnological application of 4-Benzoyl-L-phenylalanine is its use as a photo-crosslinking agent. researchgate.net The benzophenone moiety is photoreactive; upon exposure to ultraviolet (UV) light (around 350–365 nm), it can form a covalent bond with adjacent molecules, particularly with C-H bonds. nih.gov This property allows researchers to "capture" transient or weak protein-protein interactions in living cells or in vitro. nih.govnih.gov The amino acid can be genetically encoded and incorporated into a specific site within a protein of interest. Subsequent UV irradiation permanently links the protein to its binding partners, which can then be identified and studied. researchgate.net

This technique has been instrumental in mapping protein interaction networks and understanding the structural basis of protein complexes. To improve the efficiency of this process, electron-deficient halogenated derivatives of 4-Benzoyl-L-phenylalanine have been developed, which show increased crosslinking yields. nih.gov

While the direct use of 4-Benzoyl-L-phenylalanine as a substrate in large-scale biocatalytic production is not widely established, the broader field of biocatalysis actively explores the enzymatic synthesis of non-natural amino acids. Enzymes like phenylalanine ammonia (B1221849) lyases are used for the synthesis of various phenylalanine analogues from corresponding cinnamic acids. frontiersin.org This demonstrates the potential for enzymatic routes to produce or modify complex amino acids, a field where 4-Benzoyl-L-phenylalanine could find future applications, for instance, in the enzymatic synthesis of novel, high-value derivatives.

The table below outlines the key biotechnological applications and related research findings for 4-Benzoyl-L-phenylalanine.

| Application Area | Technique/Method | Key Research Finding |

| Protein-Protein Interaction Studies | Photo-crosslinking | Incorporation into proteins allows for UV-light-induced covalent capture of interacting partners in vitro and in vivo. nih.govresearchgate.net |

| Enhanced Molecular Capture | Development of Derivatives | Halogenated analogs of 4-Benzoyl-L-phenylalanine exhibit increased crosslinking efficiency. nih.gov |

| Peptide-Based Drug Development | Synthetic Intermediate | Serves as a building block in the synthesis of peptide-based pharmaceuticals. |

Advanced Analytical Techniques in Research with 4 Benzoyl D,l Phenylalanine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of 4-Benzoyl-D,L-phenylalanine hydrochloride, ensuring its purity and enabling the separation of its constituent enantiomers. The versatility of HPLC allows for multiple modes of analysis, primarily Reversed-Phase (RP-HPLC) for purity determination and chiral chromatography for enantiomeric resolution.

In RP-HPLC, the compound is separated based on its hydrophobicity. This method is highly effective for quantifying the purity of a synthesized batch, often revealing the presence of starting materials or by-products. Commercial specifications for benzoylphenylalanine frequently cite purity levels of ≥98% as determined by HPLC. jk-sci.com The separation is typically achieved using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu

Given that 4-Benzoyl-D,L-phenylalanine is a racemic mixture, chiral HPLC is essential for separating the D- and L-enantiomers. researchgate.net This separation is crucial as the biological activity of peptides incorporating this amino acid is often stereospecific. The direct analysis of underivatized enantiomers is possible using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.comresearchgate.net These CSPs possess ionic groups compatible with aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds like amino acids. sigmaaldrich.com The choice of mobile phase composition, including the type of organic modifier and its concentration, significantly influences retention and selectivity. sigmaaldrich.comnih.gov

Below is a table summarizing typical conditions for the HPLC analysis of phenylalanine derivatives.

Table 1: Representative HPLC Conditions for Phenylalanine Derivative Analysis

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantioseparation) |

|---|---|---|

| Stationary Phase (Column) | C18 wide pore (e.g., 4.6 x 250 mm) hplc.eu | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) sigmaaldrich.comresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile in 0.1% TFA/Water hplc.eu | Isocratic mixture of Methanol (B129727)/Water or Acetonitrile/Water sigmaaldrich.comnih.gov |

| Flow Rate | ~1.0 mL/min yakhak.org | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., 258 nm, 332 nm) researchgate.net | UV Absorbance, Circular Dichroism, or Polarimetry researchgate.net |

| Application | Quantify chemical purity, identify impurities | Separate and quantify D- and L-enantiomers researchgate.netsigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of 4-Benzoyl-D,L-phenylalanine by providing a precise measurement of its mass-to-charge ratio (m/z). This confirmation is a critical step in verifying the successful synthesis of the compound. The monoisotopic mass of 4-Benzoyl-L-phenylalanine (C₁₆H₁₅NO₃) is 269.105193 Da, and MS analysis can verify this mass with high accuracy. chemspider.com

When coupled with fragmentation techniques (tandem MS or MS/MS), mass spectrometry can also provide structural information. In the ionization chamber of a mass spectrometer, the molecule is ionized to form a molecular ion (M+). chemguide.co.uk This ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For protonated amino acids like phenylalanine derivatives, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO), resulting in a prominent [M + H - H₂O - CO]⁺ ion. nih.gov

In the context of its application in photoaffinity labeling, MS is crucial for identifying the products of cross-linking reactions. The use of isotopically labeled versions of the amino acid, such as ¹³C-labeled p-benzoylphenylalanine, greatly facilitates the identification of cross-linked peptides. acs.orgnih.gov The labeled compound creates a characteristic isotope pattern in the mass spectrum, allowing for the unambiguous discrimination of cross-linked products from other signals without the chromatographic retention time shifts that can occur with deuterium (B1214612) labeling. acs.orgacs.org

The table below details common fragments observed in the mass spectrometry of phenylalanine.

Table 2: Common Mass Spectrometry Fragments for Phenylalanine

| Ion Description | Fragmentation Pathway | Typical m/z (for Phenylalanine) |

|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | Addition of H⁺ | 166.1 |

| Iminium Ion | Loss of H₂O and CO from the protonated molecule | 120.1 |

| Benzyl Cation | Cleavage of the Cα-Cβ bond | 91.1 |

| Loss of Formic Acid | Loss of HCOOH from the protonated molecule | 120.1 |

Note: The m/z values are for the parent amino acid phenylalanine (C₉H₁₁NO₂) and serve as a reference for the types of fragmentation expected. The benzoyl group in 4-Benzoyl-D,L-phenylalanine would alter these specific values.

Photoaffinity Labeling as a Biochemical Analytical Tool

4-Benzoylphenylalanine (Bpa) is a cornerstone of photoaffinity labeling, a powerful technique for identifying and characterizing transient or low-affinity molecular interactions, particularly protein-protein interactions (PPIs), in biological systems. researchgate.netnih.govnih.gov This unnatural amino acid can be incorporated site-specifically into a protein of interest, typically via genetic code expansion techniques. researchgate.netnih.gov

The utility of Bpa lies in its benzophenone (B1666685) moiety, which functions as a photoactivatable cross-linking agent. researchgate.net The key advantages of the benzophenone photophore include its relative stability in aqueous environments and its activation by long-wavelength UV light (typically 350–365 nm), which minimizes damage to biological molecules. bohrium.comnih.gov

The process of photoaffinity labeling involves three main steps:

Incorporation : The Bpa amino acid is incorporated into a "bait" protein at a specific site.

Incubation : The modified bait protein is allowed to interact with its potential binding partners ("prey").

Irradiation : The sample is exposed to UV light. Upon irradiation, the benzophenone carbonyl group undergoes a transition to an excited triplet biradical state. researchgate.netnih.gov This highly reactive species can abstract a hydrogen atom from an adjacent C-H bond of an interacting molecule within a short radius (approximately 3-5 Å). researchgate.net This is followed by radical recombination, resulting in the formation of a stable, covalent bond between the bait and prey proteins. nih.gov

This covalent trapping of interacting partners allows for their subsequent isolation and identification, often using mass spectrometry. researchgate.net The technique provides direct evidence of interactions and can offer detailed information about the binding interface. researchgate.net

The following table outlines the key components of a typical photoaffinity labeling experiment.

Table 3: General Protocol for a Photoaffinity Labeling Experiment

| Step | Description | Key Parameters |

|---|---|---|

| 1. Probe Generation | A protein of interest ("bait") is expressed with Bpa incorporated at a specific site. | Genetic code expansion system (e.g., engineered tRNA/tRNA synthetase pair). nih.gov |

| 2. Binding | The Bpa-containing bait protein is incubated with the target system (e.g., cell lysate, purified protein) to allow for natural interactions. | Buffer conditions, temperature, incubation time. |

| 3. Photocross-linking | The mixture is irradiated with UV light to activate the benzophenone group and form a covalent bond with the interacting "prey" protein. | Wavelength (350-365 nm), duration of exposure, distance from UV source. nih.gov |

| 4. Analysis | The cross-linked complexes are separated (e.g., by SDS-PAGE) and the prey protein is identified. | Western blotting, mass spectrometry. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Next-Generation Photoreactive Amino Acid Probes

The evolution of photoreactive amino acid probes is geared towards improving their efficiency, specificity, and functionality. A significant advancement is the creation of bifunctional, or even trifunctional, unnatural amino acids (UAAs). These next-generation probes incorporate not only a photoreactive moiety but also a bioorthogonal handle, such as an alkyne or azide (B81097) group, for "click" chemistry. nih.govresearchgate.netnih.gov This dual functionality streamlines the isolation and characterization of crosslinked protein complexes. nih.govresearchgate.net

One such bifunctional amino acid, BPKyne, integrates a benzophenone (B1666685) photo-crosslinker and an alkyne handle. nih.govresearchgate.net This design allows for the in vivo covalent capture of protein-protein interactions (PPIs) followed by the direct labeling of the crosslinked products with reporter tags, like biotin (B1667282), for facile purification and analysis from whole-cell lysates. nih.govresearchgate.net Similarly, the amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) was designed with both a photoreactive benzophenone group and a clickable terminal alkyne, enabling the introduction of both functionalities through a single amino acid substitution during peptide synthesis. nih.govrsc.org

Research has also focused on enhancing the photochemical properties of the benzophenone core itself. Studies have shown that incorporating electron-withdrawing groups, such as halogens, onto the benzophenone ring can increase the efficiency of the photocrosslinking reaction. nih.govnih.gov This is attributed to a decrease in the energy barrier for the n to π* transition upon UV irradiation, leading to a higher rate of hydrogen atom abstraction and subsequently greater crosslinking yields. nih.gov These halogenated pBpa analogs have been successfully incorporated into proteins in live yeast to capture endogenous PPIs with substantively enhanced yields. nih.govresearchgate.net

| Probe Name | Functional Groups | Key Advantage | Application Example |

| BPKyne | Benzophenone, Alkyne | Enables direct labeling and isolation of crosslinked complexes post-capture. nih.govresearchgate.net | Capture and visualization of the Gal4-Gal80 transcriptional complex in yeast. nih.govresearchgate.net |

| Abpa | Benzophenone, Alkyne | Allows for single amino acid substitution to introduce both photoreactive and clickable moieties. nih.govrsc.org | Photoaffinity labeling of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govrsc.org |

| Halogenated pBpa Analogs | Halogen-substituted Benzophenone | Increased photocrosslinking yields due to modified electronic properties. nih.govnih.gov | Enhanced capture of transcriptional activator–coactivator PPIs in vivo. nih.govresearchgate.net |

| dzANA | Diazirine, Alkyne | Small, highly reactive diazirine group for high cross-linking specificity and efficiency. rsc.org | Capturing weak and transient PPIs mediated by histone modifications. rsc.org |

Expanding the Scope of In Vivo Covalent Capture Methodologies

The ability to genetically encode photoreactive amino acids like p-benzoyl-l-phenylalanine (pBpa) has been a powerful tool for trapping transient and weak PPIs in their native cellular environment. nih.govnih.gov This technique, known as in vivo covalent chemical capture, circumvents the limitations of traditional biochemical methods which can fail to detect such interactions. creative-proteomics.comnih.gov Future research aims to expand the utility of this approach to capture a wider array of interactions and to function in a broader range of cellular contexts and organisms. researchgate.net

A key area of development is the creation of probes that react with specific amino acid side chains upon photoactivation. nih.gov While traditional benzophenone-based crosslinkers react with C-H bonds somewhat indiscriminately, newer designs aim for residue-selective reactivity. nih.gov This would not only increase crosslinking efficiency but also simplify the identification of crosslinking sites by mass spectrometry. nih.gov

Furthermore, the concept of proximity-enabled reactivity is being explored to create covalent bonds between interacting proteins with high specificity. researchgate.net This strategy involves incorporating a latent bioreactive UAA into one protein that, upon binding to its partner, reacts with a nearby natural amino acid residue on the target protein. researchgate.netnih.gov The proximity-enabled reactive therapeutics (PERx) approach, for instance, used the UAA fluorosulfate-L-tyrosine (FSY) in the PD-1 protein to form a covalent bond with a histidine residue on its ligand, PD-L1, only upon their interaction. nih.gov This methodology holds promise for converting noncovalent protein interactions into irreversible covalent linkages both for research and therapeutic applications. nih.gov

Integration with High-Throughput Proteomics Approaches

The combination of in vivo photo-crosslinking with mass spectrometry (MS) has become a cornerstone of modern structural proteomics, enabling the mapping of PPI networks at residue-level resolution on a proteome-wide scale. nih.gov The development of integrated workflows for crosslinking mass spectrometry (XL-MS) is a major focus of ongoing research. acs.orgsemanticscholar.org These workflows aim to streamline the process from crosslinking in living cells to the computational analysis of MS data. nih.govnih.gov

Advancements in this area include the design of MS-cleavable crosslinkers. nih.govresearchgate.net These reagents contain bonds that can be fragmented within the mass spectrometer, which simplifies the identification of the cross-linked peptides. nih.govresearchgate.net The use of isotopically labeled crosslinkers also aids in the confident identification of cross-linked species by creating characteristic isotopic shifts in their mass spectra. nih.gov

Software development is crucial for managing the complexity of XL-MS data. nih.govnih.gov Tools like MeroX and XiSearch are being refined to improve the automated assignment of cross-links from complex spectra generated from whole-cell lysates. nih.gov The ultimate goal is to achieve routine, proteome-wide photo-crosslinking to generate high-resolution structural maps of protein networks as they exist within a living cell. nih.gov This integration allows researchers to move beyond studying purified protein complexes in vitro to visualizing protein structures and their interaction networks in their native context. nih.govacs.org

Exploration of Novel Biological Systems and Pathways

The application of photoreactive amino acids is continually expanding to new biological frontiers. These tools are exceptionally well-suited for studying dynamic and transient interactions that regulate crucial cellular processes. rsc.org Researchers are now applying these methodologies to investigate complex systems such as signal transduction pathways, membrane protein complexes, and protein-nucleic acid interactions. creative-proteomics.comrsc.org

The ability to "freeze" molecular interactions at a specific moment allows for the detailed study of signaling networks, where transient PPIs are fundamental to the flow of information. creative-proteomics.comnih.gov In the context of membrane biology, photoreactive amino acids enable in situ crosslinking within the lipid bilayer, providing critical insights into the structure and function of membrane-bound protein complexes that are often difficult to study with conventional techniques. creative-proteomics.com

Moreover, these chemical probes are being used to identify the targets of bioactive molecules and to map drug-binding sites on proteins, making them invaluable tools in drug discovery. creative-proteomics.comnih.gov By incorporating a photoreactive UAA into a protein of interest, researchers can covalently capture its binding partners—be they other proteins, nucleic acids, or small molecules—within a living cell. wikipedia.org This provides direct evidence of interactions and can help elucidate the mechanism of action of novel therapeutics or uncover the molecular basis of disease. nih.govrsc.org The ongoing development of more versatile and efficient photoreactive probes will undoubtedly continue to open new avenues for exploring the intricate molecular choreography of life. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-Benzoyl-D,L-phenylalanine hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves benzoylation of D,L-phenylalanine using benzoyl chloride under alkaline conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt . Key parameters include:

- Temperature control : Excess heat during benzoylation can lead to racemization or side reactions (e.g., hydrolysis of the benzoyl group).

- pH optimization : Maintaining a pH of 8–9 (using NaHCO₃ or NaOH) ensures efficient nucleophilic attack by the amino group .

- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions compared to protic solvents .

Yield improvements (~70–85%) are achievable via slow reagent addition and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: What analytical techniques are critical for characterizing purity and stereochemical composition?

Answer:

- HPLC with chiral columns : Resolves D/L enantiomers (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

- 1H/13C NMR : Confirm benzoyl group integration (δ ~7.4–7.6 ppm for aromatic protons) and absence of unreacted phenylalanine (δ ~3.1 ppm for α-CH) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₆ClNO₃; [M+H]+ calc. 306.09) and detects impurities (e.g., unreacted benzoyl chloride derivatives) .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Answer:

The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in H₂O at 25°C) due to ionic interactions, whereas the free base is more soluble in organic solvents (e.g., DMSO, ethanol) . Stability considerations:

- Aqueous solutions : Prone to hydrolysis at pH > 6; store at 2–8°C under N₂ .

- Solid form : Hygroscopic; requires desiccation (silica gel) to prevent clumping .

Advanced: How can researchers optimize enzymatic polymerization of this compound derivatives?

Answer:

Enzymatic polymerization (e.g., using bromelain or papain in non-aqueous media) requires:

- Substrate activation : Methyl or ethyl esters (e.g., L-phenylalanine methyl ester hydrochloride) enhance enzyme affinity .

- Solvent engineering : Use tert-butanol to balance enzyme activity and substrate solubility, achieving DP (degree of polymerization) >10 .

- Cross-validation : Monitor polymerization via MALDI-TOF MS and FTIR (amide I/II bands at 1650/1540 cm⁻¹) .

Advanced: What strategies resolve contradictions in reaction pathway data for benzoylated phenylalanine derivatives?

Answer:

Discrepancies in product distribution (e.g., pyrido-phenanthrolinones vs. oxazines) arise from:

- Amino acid ester reactivity : Bulkier esters (e.g., propyl vs. methyl) favor oxazine formation due to steric hindrance .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) can redirect pathways by stabilizing intermediates .

Methodology : Use tandem LC-MS/MS and 2D NMR (HSQC, COSY) to track intermediates and validate proposed mechanisms .

Advanced: How do structural analogs (e.g., halogenated benzoyl groups) affect biological activity, and how are they synthesized?

Answer:

- Chlorinated analogs : Introduce electron-withdrawing groups via electrophilic substitution (e.g., Cl₂/AlCl₃ on benzoyl moiety), enhancing protease inhibition .

- Fluorinated derivatives : Synthesize using 4-fluoro-benzoyl chloride; fluorine’s electronegativity improves membrane permeability (logP reduction by ~0.5) .

Activity assessment : Compare IC₅₀ in enzyme assays (e.g., trypsin inhibition) and cellular uptake via radiolabeling (³H/¹⁴C) .

Advanced: What are the challenges in quantifying trace impurities (e.g., diastereomers, residual solvents) in bulk batches?

Answer:

- Diastereomer separation : Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile:H₂O gradient) with UV detection at 254 nm .

- Residual solvents : GC-MS with headspace sampling detects ppm-level DCM or THF (limit of quantification: 50 ppm) .

Validation : Follow ICH Q3C guidelines, ensuring ≤0.5% total impurities for pharmaceutical-grade material .

Advanced: How can isotopic labeling (e.g., deuterium) of this compound aid mechanistic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.